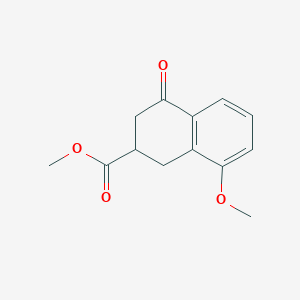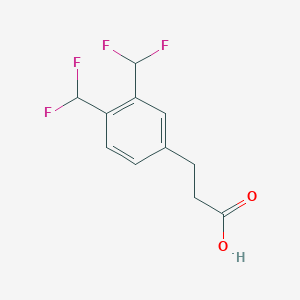![molecular formula C16H20N2S2Sn2 B14784302 5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)
5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile: is an organotin compound that features a bithiophene core with trimethylstannyl and dicarbonitrile substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile typically involves the stannylation of 2,2’-bithiophene. The process begins with the lithiation of 2,2’-bithiophene using n-butyllithium, followed by the reaction with trimethyltin chloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups in 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile can undergo substitution reactions, particularly in the presence of palladium catalysts, to form various derivatives.
Coupling Reactions: This compound is often used in Stille coupling reactions to form conjugated polymers and other complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Toluene and THF are frequently used solvents.
Reagents: Trimethyltin chloride, n-butyllithium.
Major Products:
Conjugated Polymers: Used in organic electronics.
Functionalized Bithiophenes: Serve as building blocks for more complex molecules.
科学研究应用
Chemistry:
Organic Electronics: Used in the synthesis of semiconducting polymers for OFETs, OLEDs, and OPVs.
Polymer Chemistry: Acts as a monomer in the synthesis of low band-gap polymers.
Biology and Medicine:
Biological Probes: Potential use in the development of probes for biological imaging and diagnostics.
Industry:
Electronic Devices: Integral in the development of flexible and lightweight electronic devices.
作用机制
The mechanism by which 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile exerts its effects is primarily through its ability to participate in π-conjugation. This allows for efficient charge transport in semiconducting polymers, making it valuable in electronic applications . The molecular targets include the π-conjugated systems in organic semiconductors, and the pathways involve electron and hole transport mechanisms.
相似化合物的比较
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- 3,3′-Dibromo-2,2′-bithiophene
- 2,2′-Bithiophene
- Dithieno[3,2-b:2′,3′-d]thiophene
Uniqueness: 5,5’-Bis(trimethylstannyl)[2,2’-bithiophene]-3,3’-dicarbonitrile is unique due to the presence of both trimethylstannyl and dicarbonitrile groups, which enhance its electronic properties and make it particularly suitable for use in high-performance organic electronic devices .
属性
分子式 |
C16H20N2S2Sn2 |
|---|---|
分子量 |
541.9 g/mol |
IUPAC 名称 |
2-(3-cyano-5-trimethylstannylthiophen-2-yl)-5-trimethylstannylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H2N2S2.6CH3.2Sn/c11-5-7-1-3-13-9(7)10-8(6-12)2-4-14-10;;;;;;;;/h1-2H;6*1H3;; |
InChI 键 |
FEEONDYHQRQKFN-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)




![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)

![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)


